molecular formula C20H12N2O6 B11107993 naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11107993
M. Wt: 376.3 g/mol
InChI Key: KXFLPMOGUYANHB-UHFFFAOYSA-N
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Description

Naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system, a nitro group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves a multi-step process. One common method involves the reaction of 4-nitro-1,8-naphthalic anhydride with appropriate reagents to form the desired product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The industrial synthesis may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to the combination of its structural features, including the naphthalene ring, nitro group, and isoindole moiety.

Properties

Molecular Formula

C20H12N2O6

Molecular Weight

376.3 g/mol

IUPAC Name

naphthalen-2-yl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C20H12N2O6/c23-17(28-14-9-8-12-4-1-2-5-13(12)10-14)11-21-19(24)15-6-3-7-16(22(26)27)18(15)20(21)25/h1-10H,11H2

InChI Key

KXFLPMOGUYANHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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